molecular formula C5H12NOP B13576393 3-Azetidinyldimethylphosphine Oxide

3-Azetidinyldimethylphosphine Oxide

Cat. No.: B13576393
M. Wt: 133.13 g/mol
InChI Key: KDHNXJSZJDYLKN-UHFFFAOYSA-N
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Description

3-Azetidinyldimethylphosphine Oxide is an organophosphorus compound with the molecular formula C5H12NOP. It is a colorless liquid that is soluble in polar organic solvents. This compound is notable for its unique structure, which includes a four-membered azetidine ring and a dimethylphosphine oxide group. The presence of both nitrogen and phosphorus in its structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinyldimethylphosphine Oxide typically involves the reaction of azetidine with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used for further reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyldimethylphosphine Oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce various phosphine derivatives.

Scientific Research Applications

3-Azetidinyldimethylphosphine Oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Azetidinyldimethylphosphine Oxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azetidinyldimethylphosphine Oxide is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in various applications compared to its simpler counterparts.

Properties

Molecular Formula

C5H12NOP

Molecular Weight

133.13 g/mol

IUPAC Name

3-dimethylphosphorylazetidine

InChI

InChI=1S/C5H12NOP/c1-8(2,7)5-3-6-4-5/h5-6H,3-4H2,1-2H3

InChI Key

KDHNXJSZJDYLKN-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CNC1

Origin of Product

United States

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